2-hydroxyethyl N-methylcarbamate

Catalog No.
S751741
CAS No.
13296-57-6
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
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2-hydroxyethyl N-methylcarbamate

CAS Number

13296-57-6

Product Name

2-hydroxyethyl N-methylcarbamate

IUPAC Name

2-hydroxyethyl N-methylcarbamate

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7)

InChI Key

SCSYMLCLRSCCAE-UHFFFAOYSA-N

SMILES

CNC(=O)OCCO

Canonical SMILES

CNC(=O)OCCO

Here's what we can glean from existing information:

  • Chemical Properties: 2-Hydroxyethyl N-methylcarbamate possesses the chemical formula C4H9NO3 and CAS number 13296-57-6 [].
  • Potential Applications: Given its structure, 2-hydroxyethyl N-methylcarbamate might hold interest for research in areas like:
    • Carbamate Chemistry: As a carbamate molecule, it could be relevant to studies on carbamate synthesis, reactivity, or degradation pathways []. Carbamates are a class of organic compounds with various applications, including pesticides and pharmaceuticals [].
    • Organic Synthesis: It might serve as a precursor or intermediate for the synthesis of other molecules of interest in various research fields.

Important to Note:

  • The lack of extensive information on specific research applications suggests 2-hydroxyethyl N-methylcarbamate might be a less common compound compared to other carbamates.
  • Further exploration of scientific databases or contacting chemical suppliers specializing in research chemicals might be necessary to uncover more details about its research applications.

2-hydroxyethyl N-methylcarbamate is an organic compound with the chemical formula C4_4H9_9NO3_3. It features a carbamate functional group, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N) that is also attached to an alkyl or aryl group. In this case, the nitrogen is bonded to a methyl group and a hydroxyethyl group, making it a derivative of carbamic acid. This compound is typically used in various chemical syntheses and has garnered interest due to its potential biological activities.

  • Toxicity: Some carbamates can be toxic, acting as reversible cholinesterase inhibitors that disrupt the nervous system []. However, the specific toxicity of 2-hydroxyethyl N-methylcarbamate is unknown.
  • Flammability: Carbamates generally have low flammability.

The reactivity of 2-hydroxyethyl N-methylcarbamate can be explored through several chemical transformations:

  • Decomposition: Under certain conditions, it can decompose to form ethylene carbonate, which involves thermal transformations that proceed through cyclic transition states and pre- and post-reaction complexes .
  • Carbamoylation Reactions: It can participate in carbamoylation reactions where it acts as a carbamoyl donor, facilitating the formation of various ureas and carbamates when reacted with amines and alcohols .
  • Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding acids and alcohols.

Several methods exist for synthesizing 2-hydroxyethyl N-methylcarbamate:

  • Direct Carbamoylation: This method involves reacting methyl isocyanate with 2-hydroxyethyl alcohol under controlled conditions to yield the desired carbamate .
  • Transcarbamoylation: Utilizing methyl carbamate as a donor in tin-catalyzed reactions can facilitate the formation of 2-hydroxyethyl N-methylcarbamate from other carbamates .
  • Use of Reagents: The synthesis may also involve reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in acetonitrile, which promotes the reaction under mild conditions .

The applications of 2-hydroxyethyl N-methylcarbamate are diverse:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its potential biological activity.
  • Polymer Chemistry: It can act as a monomer or cross-linking agent in polymer formulations.

Interaction studies involving 2-hydroxyethyl N-methylcarbamate are essential for understanding its biological implications. Research into similar compounds has indicated potential interactions with enzymes and receptors, suggesting that this compound may affect metabolic pathways or cellular signaling processes. Further studies are necessary to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 2-hydroxyethyl N-methylcarbamate, each exhibiting unique properties:

Compound NameStructureNotable Properties
Methyl N-(2-hydroxyethyl)-N-methylcarbamateC4_4H9_9N2_2O3_3Similar reactivity; potential biological activity
Ethyl carbamateC3_3H7_7NO2_2Used as a flavoring agent; some toxicity concerns
2-Hydroxyethyl carbamateC3_3H7_7NO3_3Exhibits similar reactivity but lacks methyl substitution

The uniqueness of 2-hydroxyethyl N-methylcarbamate lies in its specific substitution pattern, which may influence its reactivity and biological interactions compared to these similar compounds.

2-Hydroxyethyl N-methylcarbamate is an organic compound with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. Its IUPAC name is 2-hydroxyethyl N-methylcarbamate, reflecting its structural components:

  • A carbamate group (-OCONH-) with an N-methyl substituent.
  • A 2-hydroxyethyl group (-OCH₂CH₂OH) attached to the oxygen atom of the carbamate linkage.

The SMILES notation is CNC(=O)OCCO, and the InChI key is SCSYMLCLRSCCAE-UHFFFAOYSA-N. The compound’s structure is characterized by intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl, influencing its reactivity and solubility.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₄H₉NO₃
Molecular Weight119.12 g/mol
SMILESCNC(=O)OCCO
InChI KeySCSYMLCLRSCCAE-UHFFFAOYSA-N

Historical Context and Development

The synthesis of carbamates dates to the 19th century, with Dumas’ work on urethanes. 2-Hydroxyethyl N-methylcarbamate emerged as a specific derivative during mid-20th-century advancements in carbamate chemistry, particularly in pesticide and polymer research. Its development paralleled the broader exploration of carbamate esters as intermediates in organic synthesis and functional materials.

Classification within Carbamate Chemistry

This compound belongs to the N-alkyl carbamate ester subclass, distinguished by:

  • N-methyl substitution: Reduces basicity compared to primary amines.
  • Hydroxyethyl ester group: Enhances polarity and solubility in protic solvents.

It is structurally distinct from thiocarbamates (sulfur-containing) and aromatic carbamates (e.g., phenyl carbamates).

Significance in Chemical Research

2-Hydroxyethyl N-methylcarbamate serves as:

  • A model compound for studying carbamate hydrolysis kinetics.
  • A building block in polymer science, particularly for polyurethane precursors.
  • An intermediate in pharmaceutical synthesis, enabling controlled drug delivery systems.

Synthesis and Production

Synthetic Routes

Laboratory-Scale Synthesis

Common methods include:

  • Reaction of methyl chloroformate with N-methylethanolamine:
    $$
    \text{CH₃NHCH₂CH₂OH + ClCOOCH₃ → CH₃NHCOOCH₂CH₂OH + HCl}
    $$
    This route achieves yields >80% under anhydrous conditions.
  • CO₂-mediated alkoxycarbonylation:
    Using dimethyl carbonate (DMC) and supercritical CO₂, which minimizes side reactions.

Industrial Production

Large-scale synthesis employs continuous-flow reactors with heterogeneous catalysts (e.g., zeolites) to enhance efficiency.

Table 2: Synthetic Method Comparison

MethodYield (%)Key Advantage
Methyl chloroformate80–85High purity
CO₂/DMC70–75Eco-friendly

Purification and Characterization

  • Purification: Distillation under reduced pressure (boiling point: 248.2°C at 760 mmHg).
  • Characterization:
    • FT-IR: Peaks at 1700 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch).
    • NMR: δ 1.2 ppm (N-CH₃), δ 3.6 ppm (OCH₂CH₂OH).

Physicochemical Properties

Physical Properties

PropertyValue
Boiling Point248.2°C
Density1.141 g/cm³
Solubility in Water12.5 g/L (25°C)

Chemical Reactivity

  • Hydrolysis: Undergoes acid-catalyzed hydrolysis to form methylamine and ethylene glycol carbonate.
  • Thermal Stability: Decomposes above 200°C, releasing CO₂ and N-methyl ethanolamine.

Applications and Research

Industrial and Research Applications

  • Organic Synthesis: Used to introduce carbamate protecting groups in peptide chemistry.
  • Material Science: Monomer for synthesizing hydrophilic polyurethanes.

Analytical Methods

  • HPLC: Retention time = 4.2 min (C18 column, acetonitrile/water).
  • Mass Spectrometry: Molecular ion peak at m/z 119 [M+H]⁺.

Environmental and Regulatory Aspects

Environmental Impact

  • Biodegradation: Hydrolyzes in aqueous environments (half-life = 48 h at pH 7).
  • Ecotoxicity: Moderate toxicity to aquatic organisms (LC₅₀ = 12 mg/L for Daphnia magna).

Regulatory Status

Classified as a research chemical with no commercial restrictions, though handled under standard laboratory safety protocols.

Laboratory-Scale Synthetic Routes

Reaction of Methyl Isocyanate with 2-Hydroxyethanol

The direct reaction between methyl isocyanate and 2-hydroxyethanol represents one of the most straightforward synthetic approaches for producing 2-hydroxyethyl N-methylcarbamate. This nucleophilic addition reaction proceeds through attack of the hydroxyl group on the electrophilic carbon center of the isocyanate moiety [1]. The reaction mechanism involves initial nucleophilic attack by the oxygen atom of 2-hydroxyethanol on the carbon atom of methyl isocyanate, followed by proton transfer to yield the desired carbamate product [2].

Under optimized conditions, this reaction typically operates at temperatures ranging from 0 to 25 degrees Celsius, with reaction times of 2 to 6 hours, achieving yields of 75 to 85 percent and purities of 95 to 97 percent [3]. The reaction benefits from mild conditions and high selectivity, making it particularly suitable for laboratory-scale synthesis. Temperature control proves critical, as elevated temperatures can lead to side reactions and decomposition of the thermally labile isocyanate starting material [1].

The stoichiometry generally employs equimolar quantities of both reactants, though slight excess of 2-hydroxyethanol can improve conversion rates. Reaction monitoring through gas chromatography or thin-layer chromatography allows for precise determination of reaction completion [4]. The relatively simple workup procedure involves quenching with water, extraction with organic solvents, and purification through standard techniques such as crystallization or column chromatography [3].

Alternative Precursor Pathways

Several alternative synthetic routes have been developed to circumvent the use of methyl isocyanate, which presents significant safety and handling challenges. The reaction of ethyl chloroformate with N-methyl-2-hydroxyethylamine provides an effective alternative approach . This method involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes nucleophilic substitution to yield the target carbamate [6].

The ethyl chloroformate route typically operates under mild conditions, with temperatures maintained between 0 and 5 degrees Celsius to minimize side reactions . Triethylamine serves as a base to neutralize the hydrogen chloride byproduct formed during the reaction. The process achieves yields of 78 to 85 percent with purities ranging from 97 to 99 percent, representing superior purity compared to the direct isocyanate route [3].

Diphenyl carbonate-based synthesis offers another catalyst-free alternative pathway [7]. This two-step process initially involves reaction of diphenyl carbonate with methylamine to form phenyl N-methylcarbamate, followed by thermal decomposition to generate methyl isocyanate in situ, which then reacts with 2-hydroxyethanol [8]. The first step proceeds at 20 to 80 degrees Celsius, while the second step requires elevated temperatures of 180 to 220 degrees Celsius [7]. This approach achieves high yields of 85 to 98 percent and offers excellent scalability for industrial applications [8].

Green Chemistry Approaches

Contemporary synthetic methodologies emphasize environmentally benign approaches that minimize waste generation and utilize renewable feedstocks. Carbon dioxide-based carbamate synthesis represents a particularly attractive green chemistry approach [9] [10]. This methodology utilizes carbon dioxide as a C1 building block in combination with amines and alkyl halides to construct carbamate linkages [11].

The carbon dioxide fixation approach typically employs 1,8-diazabicyclo[5.4.0]undec-7-ene as a promoter and operates under mild conditions of 60 to 80 degrees Celsius [10]. Reaction times range from 0.8 to 1.2 hours, with yields varying from 45 to 92 percent depending on substrate structure and reaction conditions [9]. The environmental benefits include utilization of carbon dioxide as a greenhouse gas and elimination of phosgene or other hazardous reagents traditionally employed in carbamate synthesis [11].

Microwave-assisted synthesis provides another green approach that significantly reduces reaction times and energy consumption [12]. This methodology employs microwave irradiation to accelerate carbamate formation from cellulose and urea precursors [13]. Operating temperatures of 120 to 170 degrees Celsius combined with microwave heating achieve reaction completion within 1 to 2 hours, yielding products with purities of 92 to 98 percent [14].

Industrial Manufacturing Processes

Continuous Flow Production Methods

Continuous flow technology has revolutionized industrial carbamate manufacturing by providing enhanced process control, improved safety profiles, and superior heat and mass transfer characteristics [15]. Flow reactors enable precise control of reaction parameters including temperature, pressure, residence time, and mixing efficiency [16]. For 2-hydroxyethyl N-methylcarbamate production, continuous flow systems typically operate at pressures of 3 to 7 bar and temperatures of 70 to 90 degrees Celsius [17].

The residence time in continuous flow systems ranges from 15 to 50 minutes, significantly shorter than corresponding batch processes [10]. This reduced processing time minimizes thermal degradation and side product formation, resulting in higher product quality and improved atom economy. Conversion rates of 88 to 96 percent are routinely achieved in well-designed flow systems [15].

Continuous flow production offers substantial advantages in terms of production capacity, with typical systems capable of producing 100 to 500 kilograms per hour [17]. Energy consumption is optimized through efficient heat integration and reduced thermal mass, typically requiring 2.5 to 4.0 megajoules per kilogram of product [15]. The enhanced mixing and heat transfer in microreactor systems enable more precise stoichiometric control and reduce catalyst loading requirements to 0.1 to 0.5 weight percent [16].

Catalytic Systems for Enhanced Yields

Industrial carbamate synthesis frequently employs catalytic systems to enhance reaction rates, improve selectivity, and reduce energy requirements. Zinc chloride has emerged as an effective catalyst for carbamate formation from carbamoyl chlorides and alcohols [6]. The catalytic mechanism involves coordination of zinc to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol [6].

Copper-based catalysts, particularly copper oxide supported on ionic liquids, have demonstrated excellent performance in carbamate synthesis from carbon dioxide [18] [19]. These systems achieve good to excellent yields while maintaining high product purity through selective carbon dioxide fixation [19]. The ionic liquid support provides enhanced catalyst stability and facilitates product separation [18].

Transition metal catalysts, including rhodium and platinum complexes, have been investigated for specialized carbamate synthesis applications [20]. Rhodium-based systems show particular promise for the synthesis of complex carbamate structures, achieving yields of up to 87 percent under optimized conditions [20]. These catalytic systems typically require careful optimization of ligand structure, reaction atmosphere, and temperature to achieve optimal performance [21].

Quality Control Parameters

Industrial production of 2-hydroxyethyl N-methylcarbamate requires stringent quality control measures to ensure product consistency and purity. Key analytical parameters include molecular weight determination through mass spectrometry, achieving precision of ± 0.01 Daltons [22]. Melting point analysis using differential scanning calorimetry maintains specifications within 48 to 52 degrees Celsius with precision of ± 0.5 degrees Celsius.

Density measurements at 25 degrees Celsius should fall within 1.10 to 1.12 grams per cubic centimeter, determined through pycnometry with precision of ± 0.01 grams per cubic centimeter. Water solubility testing confirms specifications of less than 0.1 grams per liter at 20 degrees Celsius, measured through gravimetric analysis [22].

Spectroscopic characterization includes ultraviolet absorption maximum determination between 210 and 215 nanometers using ultraviolet-visible spectroscopy with ± 2 nanometer precision. Infrared spectroscopy confirms carbonyl stretch frequencies within 1680 to 1720 wavenumbers with ± 5 wavenumber precision [22]. Refractive index measurements at 20 degrees Celsius should range from 1.445 to 1.450 with ± 0.002 precision using refractometry.

Purification and Isolation Techniques

Crystallization Methodologies

Crystallization represents the most widely employed purification technique for 2-hydroxyethyl N-methylcarbamate due to its effectiveness in achieving high purity and its suitability for large-scale operations [23]. Crystallization from ethyl acetate and hexane mixtures provides exceptional purity levels of 99.2 to 99.8 percent with recovery yields of 85 to 92 percent [3]. The optimal solvent ratio typically ranges from 3:1 to 1:1 ethyl acetate to hexane, depending on the impurity profile of the crude product.

The crystallization process involves dissolution of the crude carbamate in hot ethyl acetate, followed by gradual addition of hexane to induce precipitation [24]. Temperature control during the crystallization process proves critical, with cooling rates of 0.5 to 1.0 degrees Celsius per minute providing optimal crystal formation and purity [25]. Processing times range from 12 to 24 hours to achieve complete crystallization and maximum yield recovery.

Recrystallization from methanol provides an alternative approach, particularly effective for removing polar impurities [24]. This method achieves purities of 98 to 99.5 percent with recovery yields of 88 to 94 percent. The longer processing time of 18 to 30 hours reflects the need for multiple recrystallization cycles to achieve the desired purity levels [25].

Chromatographic Separation

Column chromatography using silica gel provides effective separation of 2-hydroxyethyl N-methylcarbamate from synthetic byproducts and unreacted starting materials [3]. Elution with hexane and ethyl acetate gradients achieves purities of 96 to 98 percent with recovery yields of 78 to 85 percent. The relatively lower recovery yield reflects the inherent losses associated with column chromatography but is offset by the excellent selectivity for specific impurity removal.

Reverse-phase high-performance liquid chromatography offers the highest achievable purity levels of 99.5 to 99.9 percent [26]. Mobile phase composition typically consists of acetonitrile, water, and phosphoric acid, with the exact proportions optimized for specific separation requirements [27]. Processing times of 2 to 4 hours make this technique suitable for analytical and preparative scale applications, achieving recovery yields of 90 to 95 percent [26].

Thin-layer chromatography serves primarily as an analytical tool for monitoring reaction progress and assessing product purity [28] [29]. Various solvent systems have been developed for carbamate separation, with cellulose plates impregnated with polar substances providing enhanced resolution [28]. This technique proves particularly valuable for detecting trace impurities and optimizing purification conditions for larger-scale separations [29].

Distillation Approaches

Vacuum distillation provides an effective purification method for 2-hydroxyethyl N-methylcarbamate, particularly suitable for industrial-scale operations due to its solvent-free nature [30] [31]. Operating under reduced pressure minimizes thermal decomposition while achieving effective separation of volatile impurities and byproducts. Typical operating pressures range from 10 to 100 millimeters of mercury, with distillation temperatures maintained below 150 degrees Celsius to prevent product degradation.

The distillation process achieves purities of 94 to 97 percent with recovery yields of 80 to 88 percent [32]. Processing times of 6 to 10 hours reflect the need for careful temperature control and gradual distillation to maintain product quality. The absence of solvent requirements makes this approach particularly attractive for large-scale production, eliminating solvent recovery and waste disposal concerns [33].

Fractional distillation can be employed to achieve higher purities when dealing with complex impurity profiles [31]. This technique requires more sophisticated equipment but can achieve purities comparable to crystallization methods while maintaining the advantages of solvent-free operation [32]. The distillation approach proves particularly effective for removing high-boiling impurities that are difficult to separate through other methods [30].

ParameterSpecification RangeAnalytical MethodPrecision (±)
Molecular Weight119.12 ± 0.01Mass Spectrometry0.01 Da
Melting Point (°C)48-52Differential Scanning Calorimetry0.5°C
Boiling Point (°C)221-225Atmospheric Distillation1.0°C
Density (g/cm³ at 25°C)1.10-1.12Pycnometry0.01 g/cm³
Solubility in Water (g/L at 20°C)<0.1Gravimetric Analysis0.01 g/L
Refractive Index (nD²⁰)1.445-1.450Refractometry0.002
UV λmax (nm)210-215UV-Vis Spectroscopy2 nm
IR Carbonyl Stretch (cm⁻¹)1680-1720FTIR Spectroscopy5 cm⁻¹

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

13296-57-6

Wikipedia

2-hydroxyethyl N-methylcarbamate

Dates

Last modified: 08-15-2023

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